Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate
Description
Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a furan-2-ylmethylamino substituent at position 4 and a methoxy group at position 8 of the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antibacterial, anticancer, and antifungal properties . The 8-methoxy group likely influences solubility and steric effects, modulating pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-(furan-2-ylmethylamino)-8-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-18(21)14-11-20-17-13(7-4-8-15(17)22-2)16(14)19-10-12-6-5-9-24-12/h4-9,11H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAQEXVZRXRPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction. Furan-2-ylmethylamine is reacted with the quinoline derivative to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthetic process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoline Core
The chlorine atom in precursor compounds like ethyl 4-chloro-8-methoxyquinoline-3-carboxylate ( ) undergoes nucleophilic aromatic substitution (NAS) with amines. For example:
Reaction :
Conditions :
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which are intermediates for further reactions:
Reaction :
Conditions :
-
Acidic: HCl in ethanol, reflux (65–75% yield)
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Ethyl ester | 6M HCl, EtOH | Carboxylic acid | 72% ( ) |
| Ethyl ester | 2M NaOH, HO/THF | Carboxylate salt | 85% ( ) |
Reductive Amination and Condensation
The furan-methylamino group participates in reductive amination and Schiff base formation. For instance:
Reaction with Aldehydes :
Conditions :
Cyclization Reactions
The quinoline core facilitates cyclization under microwave (MW) or thermal conditions:
Example : Reaction with thiomorpholine to form fused heterocycles:
Conditions :
Coordination Chemistry
The furan and amino groups act as ligands in metal coordination:
Reaction with Pd(II) :
Properties :
Comparative Reactivity of Analogous Compounds
Structural analogs exhibit distinct reactivity patterns:
Mechanistic Insights
Scientific Research Applications
Chemistry
Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it for creating derivatives with enhanced properties.
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies have shown that quinoline derivatives exhibit significant antimicrobial effects against various pathogens.
- Antiviral Activity : Research indicates potential effectiveness against viral infections, making it a candidate for antiviral drug development.
Medicinal Chemistry
Quinoline derivatives, including this compound, are being explored for their potential as:
- Anticancer Agents : this compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry demonstrated that derivatives of quinoline, including those similar to this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting the compound's potential in developing new antibiotics.
Case Study 2: Anticancer Properties
Research published in Pharmaceutical Research explored the anticancer properties of quinoline derivatives. The study found that compounds with structural similarities to this compound effectively inhibited topoisomerase enzymes, crucial for DNA replication in cancer cells. This inhibition led to reduced cell viability in various cancer cell lines, suggesting a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, quinoline derivatives are known to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl Quinoline-3-carboxylate Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The furan-2-ylmethylamino group in the target compound may offer unique binding interactions in biological systems, as furan derivatives are known to inhibit enzymes like cytochrome P450 . Trifluoromethyl-substituted derivatives (e.g., ) exhibit enhanced metabolic stability and electronegativity, making them suitable for drug candidates in high-throughput screening pipelines.
Hydroxyethyl/hydroxypropyl substituents (e.g., ) introduce polarity, which may reduce passive diffusion but improve aqueous solubility.
Synthetic Accessibility :
- Derivatives like (8-bromo) and (6-fluoro) are commercially available, suggesting established synthetic routes. The target compound’s furan-containing structure may require specialized methods, such as those involving Meldrum’s acid or telescoped multicomponent reactions .
Crystallographic Data: Compounds like have been structurally characterized using SHELX software , confirming planar quinoline cores and substituent orientations critical for molecular docking studies.
Biological Activity
Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline derivatives class. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a quinoline core, a furan ring, and an ester functional group, which contribute to its diverse biological properties.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the methoxy group at the 8-position of the quinoline ring is critical for its biological activity, as it influences the compound's interaction with various biological targets.
Synthesis
The synthesis involves several steps:
- Formation of the Quinoline Core : Using methods such as Skraup synthesis or Friedländer synthesis.
- Introduction of the Furan Ring : Through nucleophilic substitution with furan-2-ylmethylamine.
- Esterification : Reacting the carboxylic acid group with ethanol in acidic conditions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Quinoline derivatives are known for their effectiveness against various pathogens. For example, studies have shown that related compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | <50 |
| Related Quinoline Derivative | Escherichia coli | 125 |
| Other Quinoline Derivative | Enterococcus faecalis | 75 |
Cytotoxicity and Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxicity and anti-inflammatory effects. For instance, related quinoline derivatives have demonstrated IC50 values indicating their potential in inhibiting inflammatory mediators such as TNF-alpha and beta-glucuronidase.
| Study | Activity Measured | IC50 (µM) |
|---|---|---|
| Study on Quinoline Derivatives | Beta-glucuronidase Inhibition | 5.0 |
| Study on Quinoline Derivatives | Lysozyme Release Inhibition | 4.6 |
The mechanism of action for this compound involves enzyme inhibition. It can bind to active sites of specific enzymes, disrupting essential biological processes such as DNA replication by inhibiting topoisomerases.
Case Studies and Research Findings
Several studies highlight the biological activity of quinoline derivatives similar to this compound:
- Antibacterial Activity : A study demonstrated that quinoline derivatives exhibit strong antibacterial properties against various strains, with MIC values ranging from 5 to 100 µg/mL depending on the specific derivative and target organism .
- Cytotoxicity Assessment : Research involving related compounds indicated significant cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Properties : Another study highlighted the efficacy of quinoline derivatives in reducing inflammation markers, supporting their use in treating inflammatory diseases .
Q & A
Q. What are the key synthetic routes for Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate, and how can reaction yields be optimized?
Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, quinoline derivatives with substituents at the 4-position are often synthesized via in situ reduction of nitro or azido intermediates followed by coupling with furan-2-ylmethylamine . Optimization strategies include:
- Temperature control : Reactions in ethanol or acetonitrile at 70–80°C improve selectivity for the 4-aminoquinoline core .
- Catalyst selection : Using triethylamine as a base enhances nucleophilic addition efficiency .
- Purification : Column chromatography (petroleum ether/EtOAc) or recrystallization from ethanol yields high-purity products .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural validation employs:
- X-ray crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .
- Multinuclear NMR : Distinct signals for the furan-2-ylmethyl group (δ 6.2–6.4 ppm for furan protons) and methoxy group (δ 3.9–4.1 ppm) confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be investigated for this compound in pharmacological contexts?
Methodologies include:
- Bioisosteric replacement : Substituting the furan ring with other heterocycles (e.g., triazoles) to assess antimicrobial or antitumor activity changes .
- Pharmacophore modeling : Computational tools (e.g., Schrödinger Suite) identify critical binding motifs, such as the quinoline core’s planar structure and hydrogen-bonding groups .
- In vitro assays : Testing against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) with IC₅₀ comparisons to derivatives lacking the methoxy group .
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
- pH-dependent solubility studies : Measure solubility in buffered solutions (pH 1–10) to identify optimal conditions for biological testing .
- Accelerated stability testing : Expose the compound to heat (40–60°C), light, or humidity, and monitor degradation via HPLC .
- Co-crystallization : Improve stability by forming salts or co-crystals with pharmaceutically acceptable counterions (e.g., succinic acid) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like DNA gyrase (target for quinolone antibiotics) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in cytotoxicity data across different studies?
- Standardize assay protocols : Use identical cell lines (e.g., HeLa vs. HEK293), exposure times, and MTT/WST-1 reagents .
- Control for solvent effects : Compare DMSO vs. aqueous solubility impacts on cell viability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher cytotoxicity in compounds with electron-withdrawing substituents) .
Q. What methodologies confirm the absence of byproducts in synthetic batches?
- LC-MS/MS : Detect trace impurities (e.g., unreacted 8-methoxyquinoline precursors) with limits of quantification (LOQ) < 0.1% .
- 2D NMR (HSQC, HMBC) : Assign minor signals to rule out regioisomeric byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
